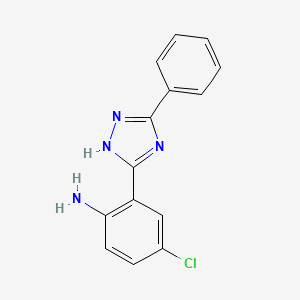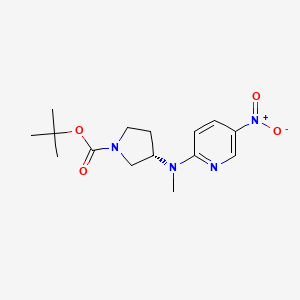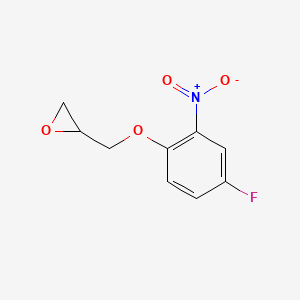![molecular formula C13H13N3O B8289191 Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-
概要
説明
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an acetylphenyl group attached to an amino group on the pyridine ring. Aminopyridines are known for their diverse applications in medicinal chemistry, particularly in the treatment of neurological disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the reduction of 4-nitropyridine-N-oxide with iron and acetic acid at reflux temperature to produce 4-aminopyridine, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as iron powder and acetic acid.
Nucleophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various aminopyridine derivatives.
科学的研究の応用
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- involves the inhibition of voltage-gated potassium channels. This inhibition results in the elongation of action potentials and increased release of neurotransmitters, which enhances neuronal signaling . The compound’s molecular targets include specific subtypes of potassium channels, and its effects are mediated through interactions with these channels.
類似化合物との比較
Similar Compounds
4-Aminopyridine: Known for its use in treating neurological disorders by enhancing neural transmission.
3,4-Diaminopyridine: Used clinically for treating Lambert-Eaton syndrome.
3-Methyl-4-aminopyridine: Exhibits higher potency compared to 4-aminopyridine.
Uniqueness
Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]- is unique due to the presence of the acetylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in targeting specific molecular pathways.
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
1-[4-[(3-aminopyridin-4-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H13N3O/c1-9(17)10-2-4-11(5-3-10)16-13-6-7-15-8-12(13)14/h2-8H,14H2,1H3,(H,15,16) |
InChIキー |
JVCTZSKWKKCLQP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C(C=NC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8289182.png)



![2-[(2-Oxopiperazin-1-yl)methyl]indane-5-carbonitrile](/img/structure/B8289218.png)

